(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone
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Overview
Description
This usually includes the IUPAC name, other names, and structural formula of the compound. The structure can give insights into the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves studying the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reactivity of the compound with different reagents.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability of the compound.Scientific Research Applications
1. Synthesis and Cytotoxicity
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone is involved in the synthesis of various polysubstituted derivatives. For instance, a series of polysubstituted methanones were synthesized starting from isatin and alky(aryl/heteroaryl) ketones. These compounds, including similar structures, were evaluated for their cytotoxicity in human leukocytes, showing significant cytotoxicity at high concentrations (Bonacorso et al., 2016).
2. Neuropharmacological Applications
Related compounds, such as JNJ16259685, which have a similar structural motif, demonstrate potent neuropharmacological activity. They inhibit glutamate-induced Ca2+ mobilization at mGlu1 receptors, showing high potency and selectivity, suggesting potential applications in neurological disorders (Lavreysen et al., 2004).
3. Multicomponent Condensations
The compound is also relevant in multicomponent condensations for synthesizing various heterocyclic structures. These synthetic routes lead to the formation of distinct tricyclic condensation products, highlighting its versatility in organic synthesis (Chebanov et al., 2008).
4. Anticancer Applications
Derivatives of this compound have been explored for anticancer applications. For instance, a series of quinoline derivatives, including similar structures, were synthesized and screened for anticancer activity, showing potential efficacy against human breast cancer cell lines (Honde et al., 2021).
5. Antimicrobial and Antiviral Activity
Hydrazone and pyrazolo[3,4-b]quinoline derivatives, closely related to the compound , exhibit a range of biological activities, including antimicrobial and antiviral properties. These activities make them valuable for further exploration in pharmaceutical applications (Kumara et al., 2016).
Safety And Hazards
This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information.
Future Directions
This involves predicting or proposing future studies that could be done with the compound. This could include potential applications, further synthesis modifications, or additional testing.
I hope this helps! If you have any specific questions about these areas, feel free to ask!
properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-quinolin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(17-8-7-13-3-1-2-4-16(13)20-17)22-9-10-23-15(12-22)11-18(21-23)14-5-6-14/h1-4,7-8,11,14H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHOTQMAXSHJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone |
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